4-Ethoxy-2,6-dimethylbenzaldehyde
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Overview
Description
4-Ethoxy-2,6-dimethylbenzaldehyde is an organic compound with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . It is characterized by the presence of an ethoxy group and two methyl groups attached to a benzaldehyde core. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2,6-dimethylbenzaldehyde typically involves the ethylation of 2,6-dimethylbenzaldehyde. One common method is the Williamson ether synthesis, where 2,6-dimethylbenzaldehyde reacts with ethyl iodide in the presence of a strong base like sodium hydride or potassium tert-butoxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2,6-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-ethoxy-2,6-dimethylbenzoic acid.
Reduction: 4-ethoxy-2,6-dimethylbenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-Ethoxy-2,6-dimethylbenzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme interactions and metabolic pathways involving aldehydes.
Medicine: Research into its potential therapeutic properties, including antimicrobial and anti-inflammatory effects, is ongoing.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-2,6-dimethylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2,6-Dimethylbenzaldehyde: Lacks the ethoxy group, resulting in different reactivity and applications.
4-Methoxy-2,6-dimethylbenzaldehyde: Contains a methoxy group instead of an ethoxy group, leading to variations in chemical behavior and uses.
4-Ethoxybenzaldehyde: Lacks the methyl groups, affecting its physical and chemical properties.
Uniqueness: 4-Ethoxy-2,6-dimethylbenzaldehyde’s unique combination of ethoxy and methyl groups imparts distinct reactivity and stability, making it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
4-ethoxy-2,6-dimethylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-13-10-5-8(2)11(7-12)9(3)6-10/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPBPWUWHKNBRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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